molecular formula C31H26N2O2 B161702 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] CAS No. 139021-82-2

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]

Cat. No.: B161702
CAS No.: 139021-82-2
M. Wt: 458.5 g/mol
InChI Key: BVEHHQYXICTXGR-VKONIRKNSA-N
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Description

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a chiral ligand used in enantioselective catalysis. It is known for its ability to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals . This compound is widely used in asymmetric synthesis, making it a valuable tool in organic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] typically involves the reaction of (4R,5S)-4,5-diphenyl-2-oxazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two oxazoline units . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
  • 2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
  • 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]
  • 2,2’-Bis[(4S)-4-benzyl-2-oxazoline]

Uniqueness

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is unique due to its specific chiral configuration and the presence of diphenyl groups, which enhance its ability to form stable and selective coordination complexes. This makes it particularly effective in enantioselective catalysis compared to other similar compounds .

Biological Activity

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a synthetic compound characterized by its unique oxazoline structure. This compound has garnered attention for its potential biological activities, including its role in catalysis and pharmacological applications. The molecular formula is C31H26N2O2C_{31}H_{26}N_{2}O_{2} with a molecular weight of 458.55 g/mol . This article reviews the biological activities associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C31H26N2O2C_{31}H_{26}N_{2}O_{2}
  • Molecular Weight : 458.55 g/mol
  • CAS Number : 139021-82-2

Biological Activity Overview

The biological activity of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] has been primarily investigated in the context of its use as a chiral ligand in asymmetric synthesis and catalysis. Its structural features contribute to its interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds related to oxazolines exhibit significant anticancer properties. For instance, derivatives of oxazolines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : In a study assessing the cytotoxic effects of oxazoline derivatives on cancer cell lines, it was found that certain modifications to the oxazoline structure enhanced their potency against specific cancer types. The IC50 values ranged from 10 μM to 30 μM depending on the structural variations .

2. Anti-inflammatory Effects

The anti-inflammatory potential of oxazoline derivatives has also been explored. Compounds that share structural similarities with 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Research Findings : A specific oxazoline derivative demonstrated an IC50 value of 15 μM in inhibiting TNF-alpha production in macrophages, suggesting a promising avenue for further exploration in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of oxazolines are noteworthy, particularly against drug-resistant bacterial strains. Some studies have reported that oxazoline derivatives exhibit bactericidal activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Oxazoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxazoline AStaphylococcus aureus8 μg/mL
Oxazoline BEscherichia coli16 μg/mL
Oxazoline CPseudomonas aeruginosa32 μg/mL

The mechanisms underlying the biological activities of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] are multifaceted:

  • Enzyme Inhibition : Compounds like this can act as enzyme inhibitors by binding to active sites or allosteric sites.
  • Receptor Modulation : They may also modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.

Properties

IUPAC Name

(4R,5S)-2-[[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHHQYXICTXGR-VKONIRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)CC3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384736
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139021-82-2
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] influence its coordination to palladium and affect the catalytic activity of the resulting complex?

A1: 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] acts as a C2-symmetric bidentate ligand, coordinating to palladium through the nitrogen atoms in the oxazoline rings. [] The rigid structure, imparted by the chiral centers and the bridging methylene group, enforces a specific geometry around the palladium center. This defined geometry influences the accessibility of the palladium to reactants and can lead to enhanced selectivity in catalytic reactions. The study by demonstrated that the substituents on the 4 and 5 positions of the oxazoline ring, in this case, phenyl groups, further affect the bite angle of the ligand and the dihedral angles around the palladium center. These structural variations directly impact the catalytic activity and selectivity of the palladium complex. [] Further research is needed to fully elucidate the structure-activity relationships for different catalytic applications.

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